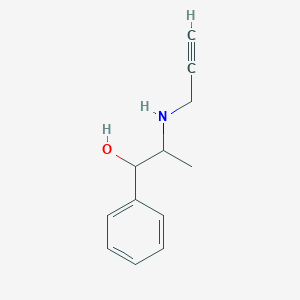
1-Phenyl-2-(prop-2-yn-1-ylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-2-(2-PROPYNYLAMINO)-1-PROPANOL is an organic compound with a complex structure that includes a phenyl group, a propynylamino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-PHENYL-2-(2-PROPYNYLAMINO)-1-PROPANOL can be synthesized through various methods. One common approach involves the reaction of benzaldehyde derivatives with nitromethane in the presence of a strong alkality type chloride 717 anion exchange resin as a catalyst . Another method employs potassium tert-butoxide or sodium tert-butoxide as catalysts for the reaction of benzaldehyde derivatives with nitromethane or nitroethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-2-(2-PROPYNYLAMINO)-1-PROPANOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-PHENYL-2-(2-PROPYNYLAMINO)-1-PROPANOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-PHENYL-2-(2-PROPYNYLAMINO)-1-PROPANOL exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, 1-PHENYL-2-(2-PROPYNYLAMINO)-1-PROPANOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-phenyl-2-(prop-2-ynylamino)propan-1-ol |
InChI |
InChI=1S/C12H15NO/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11/h1,4-8,10,12-14H,9H2,2H3 |
InChI Key |
KMOIUKZBKVNBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065828.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11065835.png)

![5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11065853.png)
![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11065857.png)
![4-methoxy-2-methyl-5-(propan-2-yl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11065863.png)
![6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11065864.png)
![N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B11065873.png)
![N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11065893.png)
![ethyl 2-[(4-chlorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11065896.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-phenyl-6-(1-piperidyl)-](/img/structure/B11065908.png)
![8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione](/img/structure/B11065914.png)
![(1E)-N'-hydroxy-2-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethanimidamide](/img/structure/B11065922.png)
